molecular formula C12H23NO3S B13577856 Tert-butyl2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate

Tert-butyl2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate

Cat. No.: B13577856
M. Wt: 261.38 g/mol
InChI Key: JAFOOLSBKYIJJR-UHFFFAOYSA-N
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Description

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is a complex organic compound that features a tert-butyl group, a sulfanylethyl group, and an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is to use tert-butyl carbamate as a precursor, which undergoes a series of reactions including nucleophilic substitution and ring closure to form the oxazepane ring . The reaction conditions often involve the use of strong bases and solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors and automated synthesis techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylethyl group can yield sulfoxides or sulfones, while reduction of the oxazepane ring can produce amines .

Mechanism of Action

The mechanism by which tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or activation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Tert-butanesulfinamide: Another organosulfur compound used in asymmetric synthesis.

    Tert-butyl carbamate: A precursor in the synthesis of various organic compounds.

    N-sulfanylethylanilide peptides: Used in native chemical ligation for protein synthesis.

Uniqueness

Tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate is unique due to its combination of a sulfanylethyl group and an oxazepane ring, which provides distinct chemical reactivity and potential for diverse applications.

Properties

Molecular Formula

C12H23NO3S

Molecular Weight

261.38 g/mol

IUPAC Name

tert-butyl 2-(2-sulfanylethyl)-1,4-oxazepane-4-carboxylate

InChI

InChI=1S/C12H23NO3S/c1-12(2,3)16-11(14)13-6-4-7-15-10(9-13)5-8-17/h10,17H,4-9H2,1-3H3

InChI Key

JAFOOLSBKYIJJR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)CCS

Origin of Product

United States

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